molecular formula C21H22ClN3O2 B2393056 3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021066-91-0

3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2393056
CAS No.: 1021066-91-0
M. Wt: 383.88
InChI Key: SOSMNSBWDQGZFZ-UHFFFAOYSA-N
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Description

3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable framework. The compound’s molecular formula is C20H22ClN3O2, and it has a molecular weight of 371.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with cyclic anhydrides, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of both benzyl and chlorobenzyl groups.

Properties

IUPAC Name

3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c22-18-8-6-17(7-9-18)14-24-12-10-21(11-13-24)19(26)25(20(27)23-21)15-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSMNSBWDQGZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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